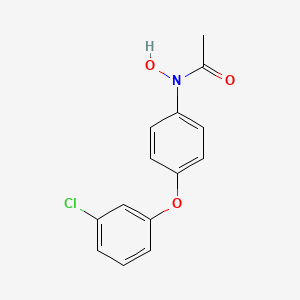![molecular formula C14H20N4O4 B14332216 4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) CAS No. 101395-62-4](/img/structure/B14332216.png)
4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is a compound known for its role as a free radical initiator in polymer synthesis. It is a white crystalline powder with a molecular formula of C12H16N4O4 and a molar mass of 280.284 g/mol . This compound is particularly significant in the field of polymer chemistry due to its ability to initiate polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) typically involves the reaction of 4-cyano-2-methylpentanoic acid with a diazene compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the diazenediyl linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazenediyl linkage and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amine derivatives.
Substitution: The cyano groups can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives resulting from the cleavage of the diazenediyl linkage.
Substitution: Substituted products with various functional groups replacing the cyano groups.
科学研究应用
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is widely used in scientific research due to its role as a free radical initiator. Its applications include:
Polymer Chemistry: Used as an initiator in free-radical polymerizations, including reversible addition−fragmentation chain transfer polymerization (RAFT).
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems.
Medicine: Utilized in the development of polymer-based medical devices and implants.
Industry: Applied in the production of high-performance polymers and coatings.
作用机制
The compound exerts its effects through the generation of free radicals. When heated to decomposition (around 70°C), it releases nitrogen gas and produces two equivalents of reactive radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are attacked by the radicals to propagate the polymerization process .
相似化合物的比较
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another free radical initiator with similar properties and applications.
4,4’-Azobis(4-cyanovaleric acid): Used in similar polymerization reactions but with different solubility and thermal decomposition characteristics.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is unique due to its specific molecular structure, which provides distinct thermal stability and solubility properties. These characteristics make it particularly suitable for certain polymerization processes where other initiators may not perform as effectively .
属性
CAS 编号 |
101395-62-4 |
|---|---|
分子式 |
C14H20N4O4 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
4-[(4-carboxy-2-cyanopentan-2-yl)diazenyl]-4-cyano-2-methylpentanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-9(11(19)20)5-13(3,7-15)17-18-14(4,8-16)6-10(2)12(21)22/h9-10H,5-6H2,1-4H3,(H,19,20)(H,21,22) |
InChI 键 |
NLCNXVQDGTZBKC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C#N)N=NC(C)(CC(C)C(=O)O)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


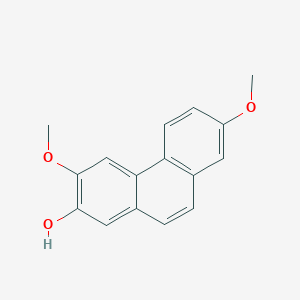
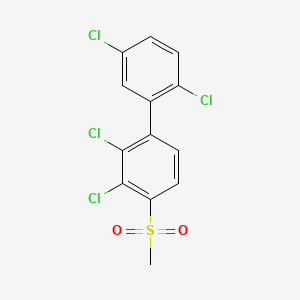

![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
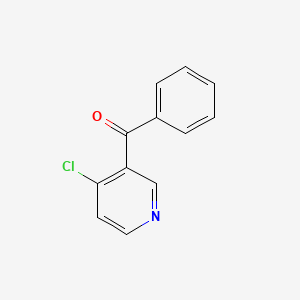
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
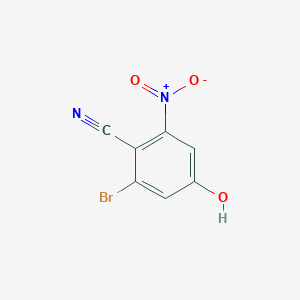
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
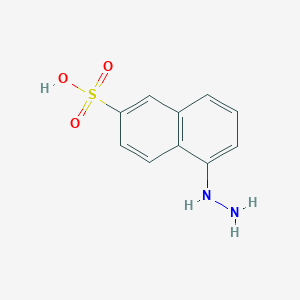

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
